N-(1-benzylpiperidin-4-yl)benzamide

Sigma-1 Receptor Radioligand Binding Structure-Activity Relationship

Procure N-(1-benzylpiperidin-4-yl)benzamide (CAS 971-34-6) as the formally designated Indoramin EP Impurity B—the definitive reference standard for HPLC/UPLC method development and regulatory pharmacopeial compliance. Unlike generic N-benzylpiperidine analogs, this unsubstituted parent compound serves as the essential baseline comparator in Sigma-1 receptor and AChE SAR studies, enabling precise structure-activity profiling. Its calculated low aqueous solubility (0.5 g/L) further makes it an ideal model for lipophilic drug formulation research. Do not substitute—only the exact CAS 971-34-6 identity ensures valid analytical and pharmacological data.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 971-34-6
Cat. No. B142495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)benzamide
CAS971-34-6
Synonyms1-Benzyl-4-(phenylcarboxamido)piperidine;  N-[1-(Phenylmethyl)-4-piperidinyl]-benzamide;  Indoramin Impurity B (BP)
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)
InChIKeyLDGORKJXEGHFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzylpiperidin-4-yl)benzamide (971-34-6) Procurement Baseline: Core Identity and Class Definition


N-(1-Benzylpiperidin-4-yl)benzamide (CAS 971-34-6) is a synthetic organic compound belonging to the N-benzylpiperidine amide class, defined by a piperidine ring N-substituted with a benzyl group and further functionalized at the 4-position with a benzamide moiety [1]. Its molecular formula is C19H22N2O, with a molecular weight of approximately 294.4 g/mol . This core structure serves as a versatile scaffold for medicinal chemistry, with its biological activity being highly dependent on specific substitutions. Its primary established roles are as a key intermediate and as an identified impurity (Indoramin EP Impurity B) in the synthesis of the antihypertensive drug Indoramin .

Why Generic Substitution Fails for N-(1-Benzylpiperidin-4-yl)benzamide (971-34-6): A Comparative Assessment


Generic substitution of N-(1-benzylpiperidin-4-yl)benzamide with other 'N-benzylpiperidine' or 'benzamide' compounds is scientifically unsound due to the high sensitivity of its biological activity to subtle structural modifications [1]. The core scaffold's affinity and selectivity for various targets, including Sigma-1 receptors and acetylcholinesterase (AChE), are profoundly altered by the presence and position of substituents on the benzamide ring, as evidenced by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies [2]. For instance, simple substitutions like a 4-fluoro or 4-iodo group can shift the compound from a reference scaffold to a potent and selective Sigma-1 receptor ligand [3]. Consequently, procurement decisions cannot rely on class-level assumptions and must be driven by specific, quantitative performance data tied to the exact compound identity.

Quantitative Differentiation Guide for N-(1-Benzylpiperidin-4-yl)benzamide (971-34-6): A Comparator-Based Evidence Summary


Sigma-1 Receptor Affinity: Quantitative Advantage of the 4-Iodo Analog Over the Unsubstituted Parent Compound

The 4-iodo substituted analog, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), demonstrates high-affinity binding to the Sigma-1 receptor. This is a key point of differentiation from the unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)benzamide, for which specific quantitative binding data is lacking, highlighting the critical role of the 4-iodo substitution for this activity [1].

Sigma-1 Receptor Radioligand Binding Structure-Activity Relationship

Sigma-1 Receptor Antagonism In Vivo: Potency of a 4-Fluoro Analog Compared to Gabapentin

The 4-fluoro analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2), acts as a Sigma-1 receptor antagonist and shows superior in vivo potency compared to the standard-of-care drug gabapentin in a rat model of neuropathic pain [1]. This provides a quantitative benchmark for the potential of this scaffold, which is not exhibited by the unsubstituted parent compound.

Neuropathic Pain Sigma-1 Receptor In Vivo Pharmacology

Acetylcholinesterase (AChE) Inhibition: An Advanced Derivative Outperforms Donepezil

While N-(1-benzylpiperidin-4-yl)benzamide itself is not a potent AChE inhibitor, advanced derivatives built upon this core scaffold can achieve remarkable potency, surpassing the clinically used drug donepezil [1]. Compound 6b, a specific 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivative, demonstrates an IC50 of 0.14 nM, which is several orders of magnitude more potent than donepezil (IC50 = 0.6 µM) [1].

Acetylcholinesterase Enzyme Inhibition Alzheimer's Disease

Regulatory Identity: The Compound as a Defined Pharmacopeial Impurity Standard

N-(1-Benzylpiperidin-4-yl)benzamide is formally defined as Indoramin EP Impurity B, a known and regulated impurity in the synthesis of the antihypertensive drug Indoramin [1]. This contrasts with close analogs like LMH-2 or 4-IBP, which are research compounds with no such regulatory standing. This regulatory recognition creates a distinct, compliance-driven procurement need for the exact compound as a certified reference standard.

Pharmaceutical Analysis Reference Standard Quality Control

Solubility Benchmarking: Quantifying the Aqueous Solubility Constraint

N-(1-Benzylpiperidin-4-yl)benzamide exhibits very low calculated aqueous solubility, estimated at 0.5 g/L at 25°C . This represents a significant physicochemical constraint that impacts its direct use in many aqueous biological assays and may necessitate formulation development. This property provides a quantitative baseline against which the solubility of more polar derivatives can be measured.

Physicochemical Properties Solubility Formulation

Targeted Application Scenarios for N-(1-Benzylpiperidin-4-yl)benzamide (971-34-6): A Procurement-Focused Guide


Analytical Reference Standard for Indoramin Quality Control

As the formally designated Indoramin EP Impurity B, the compound's primary and most well-defined application is as a certified reference standard. It is essential for developing and validating analytical methods (e.g., HPLC, UPLC) to detect and quantify this specific impurity in Indoramin drug substance and finished pharmaceutical products, ensuring compliance with regulatory pharmacopeial standards [1].

Medicinal Chemistry Scaffold for Derivatization

The N-(1-benzylpiperidin-4-yl)benzamide core serves as a versatile starting point for medicinal chemistry optimization. Researchers should procure this compound to synthesize novel derivatives targeting Sigma-1 receptors (e.g., 4-fluoro or 4-iodo analogs) or acetylcholinesterase, where small structural modifications have been shown to yield potent and selective compounds with significant improvements over existing drugs [1].

Negative Control or Baseline in Biochemical Assays

Given that the unsubstituted parent compound lacks the high affinity for Sigma-1 or potent AChE inhibition observed in its optimized analogs, it can be rationally employed as a negative control or a baseline comparator in biological assays. This use case is supported by the SAR evidence showing that activity is driven by specific ring substitutions [1].

Pre-formulation and Solubility Studies

The low calculated aqueous solubility of the compound (0.5 g/L) makes it a relevant model for studying the formulation challenges of lipophilic small molecules. It can be used to develop and test solubilization strategies (e.g., co-solvents, cyclodextrins, nano-formulations) required for enabling in vivo studies of this class of compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.